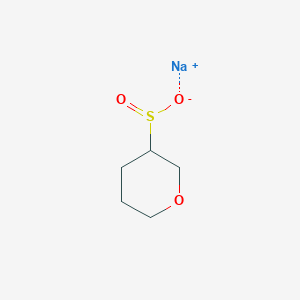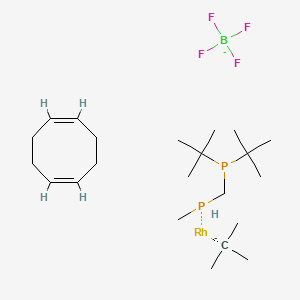
(R)-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its unique structure and significant applications in catalysis, particularly in asymmetric synthesis and hydrogenation reactions. The compound features a rhodium center coordinated with a cyclooctadiene ligand and a phosphine ligand, making it highly effective in various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the reaction of rhodium precursors with the appropriate phosphine ligands under controlled conditions. One common method includes the use of rhodium chloride and the phosphine ligand in the presence of a base, followed by the addition of tetrafluoroboric acid to form the tetrafluoroborate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to ensure the high quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate undergoes various types of reactions, including:
Hydrogenation: It is widely used as a catalyst in hydrogenation reactions, where it facilitates the addition of hydrogen to unsaturated substrates.
Substitution: The compound can participate in substitution reactions, where ligands on the rhodium center are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and various nucleophiles for substitution reactions. Typical conditions involve moderate temperatures and pressures, with the presence of solvents such as dichloromethane or toluene .
Major Products
The major products formed from these reactions depend on the specific substrates and conditions used. In hydrogenation reactions, the primary products are saturated hydrocarbons, while substitution reactions yield new organometallic complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate involves the coordination of the rhodium center with substrates, facilitating various catalytic transformations. The phosphine ligands stabilize the rhodium center and enhance its reactivity. The cyclooctadiene ligand provides additional stabilization and influences the compound’s selectivity and activity in catalytic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Another bidentate phosphine ligand with similar catalytic properties.
2,6-Bis(di-tert-butylphosphinomethyl)pyridine: A related compound used in similar catalytic applications.
Uniqueness
®-(-)-t-Butylmethyl(di-t-butylphosphinomethyl)phosphino(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is unique due to its specific combination of ligands and the rhodium center, which provides exceptional catalytic activity and selectivity in asymmetric synthesis and hydrogenation reactions .
Eigenschaften
Molekularformel |
C22H45BF4P2Rh-2 |
|---|---|
Molekulargewicht |
561.3 g/mol |
IUPAC-Name |
(1Z,5Z)-cycloocta-1,5-diene;ditert-butyl(methylphosphanylmethyl)phosphane;2-methylpropane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C10H24P2.C8H12.C4H9.BF4.Rh/c1-9(2,3)12(8-11-7)10(4,5)6;1-2-4-6-8-7-5-3-1;1-4(2)3;2-1(3,4)5;/h11H,8H2,1-7H3;1-2,7-8H,3-6H2;1-3H3;;/q;;2*-1;/b;2-1-,8-7-;;; |
InChI-Schlüssel |
NNPQKTQTQCHMNQ-KJWGIZLLSA-N |
Isomerische SMILES |
[B-](F)(F)(F)F.C[C-](C)C.CC(P(C(C)(C)C)CPC)(C)C.C1/C=C\CC/C=C\C1.[Rh] |
Kanonische SMILES |
[B-](F)(F)(F)F.C[C-](C)C.CC(C)(C)P(CPC)C(C)(C)C.C1CC=CCCC=C1.[Rh] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
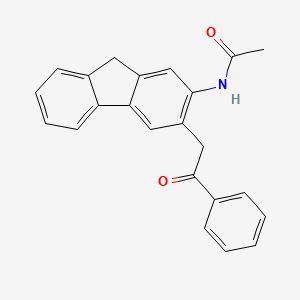
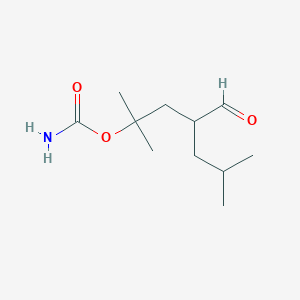
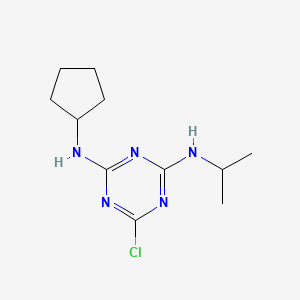
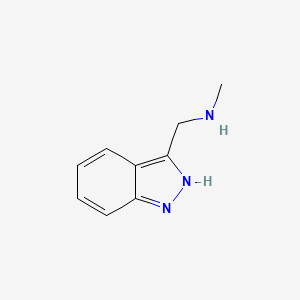
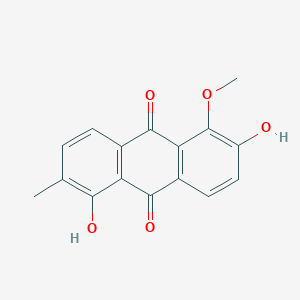
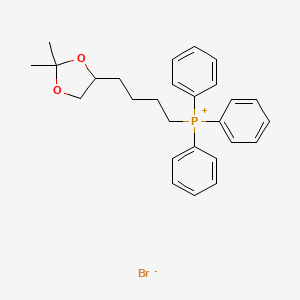
![7-Bromo-5-(2-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B13149128.png)
![[1,3]Oxazolo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13149129.png)
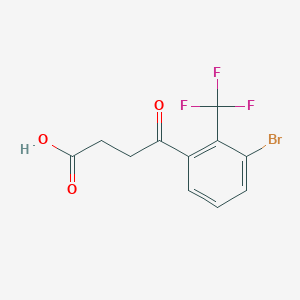
![2-[(4,6-Difluoro-1,3,5-triazin-2-yl)amino]benzene-1,4-disulfonic acid](/img/structure/B13149136.png)
